(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride
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Overview
Description
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the carboxylic acid group and the dichloride ions further adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride typically involves the reaction of piperazine with a carboxylic acid derivative under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to convert the carboxylic acid into an acid chloride, which then reacts with piperazine to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.
Substitution: The dichloride ions can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group and dichloride ions also play a role in its reactivity and binding properties. These interactions can affect cellular pathways and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar ring structure but lacking the carboxylic acid group and dichloride ions.
(2R)-Piperazine-1,4-diium-2-carboxylic acid: Similar but without the dichloride ions.
Dicarboxylic acids: Compounds with two carboxylic acid groups, such as oxalic acid and succinic acid.
Uniqueness
(2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride is unique due to the combination of its piperazine ring, carboxylic acid group, and dichloride ions. This unique structure imparts specific chemical and biological properties that are not observed in simpler or related compounds.
Properties
IUPAC Name |
(2R)-piperazine-1,4-diium-2-carboxylic acid;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-RZFWHQLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]C(C[NH2+]1)C(=O)O.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH2+][C@H](C[NH2+]1)C(=O)O.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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